molecular formula C9H17ClN4O3 B6357083 H-Gly-Pro-Gly-NH2 HCl CAS No. 352284-14-1

H-Gly-Pro-Gly-NH2 HCl

Cat. No.: B6357083
CAS No.: 352284-14-1
M. Wt: 264.71 g/mol
InChI Key: JKDAVDSOIXXPJF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Pro-Gly-NH2 hydrochloride: is a tripeptide compound consisting of glycine, proline, and glycine residues, with an amide group at the C-terminus and a hydrochloride salt form. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Pro-Gly-NH2 hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (proline and glycine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of H-Gly-Pro-Gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: H-Gly-Pro-Gly-NH2 hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.

    Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Strong nucleophiles such as hydroxylamine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol groups.

Scientific Research Applications

H-Gly-Pro-Gly-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antiviral and immunomodulatory activities.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Gly-Pro-Gly-NH2 hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of certain viruses, such as HIV-1, through its metabolite α-hydroxyglycineamide. This metabolite interferes with viral replication processes, enhancing the antiviral effects of other drugs like zidovudine and ritonavir.

Comparison with Similar Compounds

  • H-Val-Gly-NH2 hydrochloride
  • H-Gln-NH2 hydrochloride
  • H-Ala-Ala-NH2 hydrochloride

Comparison: H-Gly-Pro-Gly-NH2 hydrochloride is unique due to its specific sequence of glycine, proline, and glycine residues, which confer distinct biological activities. Compared to similar compounds, it has shown specific antiviral properties and potential therapeutic applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3.ClH/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14;/h6H,1-5,10H2,(H2,11,14)(H,12,16);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDAVDSOIXXPJF-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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